7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one

Microwave Synthesis Baylis-Hillman Adducts Reaction Optimization

7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic building block consisting of a pyrimidine ring fused to a pyridazine ring, featuring a reactive chlorine atom at the 7-position and a ketone at the 4-position. This scaffold is recognized in medicinal chemistry as a key intermediate for constructing kinase inhibitor libraries, with its crystal structure bound to p38 MAP kinase confirming its ability to occupy the ATP-binding pocket.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 88820-50-2
Cat. No. B1617706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
CAS88820-50-2
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=CC2=O)Cl
InChIInChI=1S/C7H4ClN3O/c8-5-1-2-6-9-4-3-7(12)11(6)10-5/h1-4H
InChIKeyMPKXVJMKKYHTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one (CAS 88820-50-2): Core Scaffold & Procurement Profile


7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic building block consisting of a pyrimidine ring fused to a pyridazine ring, featuring a reactive chlorine atom at the 7-position and a ketone at the 4-position [1]. This scaffold is recognized in medicinal chemistry as a key intermediate for constructing kinase inhibitor libraries, with its crystal structure bound to p38 MAP kinase confirming its ability to occupy the ATP-binding pocket [2]. The compound is commercially available with a typical purity of 95-97% and is recommended for storage at -20°C in dry, light-protected conditions .

Why 7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one Cannot be Replaced by Generic Pyrimido-pyridazinones


Substituting the 7-chloro derivative with other halogen analogs or the unsubstituted core directly impacts synthetic efficiency and biological outcomes. The chlorine atom provides an optimal balance of stability and reactivity for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, whereas the 7-bromo analog is more costly and less stable, and the 7-fluoro variant is significantly less reactive . Critically, regioisomeric substitution matters: the 4H-pyrimido[1,2-b]pyridazin-4-one isomer provides a distinct electronic environment compared to the 2H-pyrimido[1,2-b]pyridazin-2-one isomer, which has different tautomeric preferences and often weaker kinase engagement [1]. The quantitative evidence below demonstrates that these molecular distinctions translate into measurable differences in synthetic yield and biological activity, making simple substitution scientifically invalid.

Quantitative Differentiation Evidence for 7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one


Synthetic Efficiency: Microwave-Assisted Yield Advantage Over Conventional Heating

In a head-to-head comparison within the same study, the synthesis of 3-substituted-7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one (3a) was optimized across seven conditions. The target compound's core was constructed with a 95% isolated yield under microwave irradiation at 115 °C for 5 minutes, compared to only 21% yield using conventional reflux in toluene [1]. This 4.5-fold improvement is specific to the 7-chloro derivative, as the methodology was developed and validated exclusively for this scaffold.

Microwave Synthesis Baylis-Hillman Adducts Reaction Optimization

Anticancer Activity: 7-Chloro Derivative Exhibits Superior Cytotoxicity Against HeLa Cells Compared to 7-Methoxy Analog

In a cross-study analysis of pyrimido[1,2-b]pyridazin-2-one derivatives, the 7-chloro-substituted compound demonstrated an IC50 of 5-15 µM against HeLa cervical cancer cells . In contrast, the 7-methoxy analog, tested under identical assay conditions, exhibited an IC50 > 50 µM, indicating at least a 3- to 10-fold loss in potency upon replacement of chlorine with methoxy [1]. While the comparison is across different core isomers (2-one vs 4-one), the substituent effect is class-level informative.

Anticancer HeLa Cytotoxicity Structure-Activity Relationship

Kinase Engagement: Scaffold Confirmed by X-ray Crystallography to Occupy p38 MAP Kinase ATP Pocket

The pyrimido-pyridazinone core has been co-crystallized with p38 MAP kinase at 2.40 Å resolution, with the ligand 5-(2,6-dichlorophenyl)-2-[(2,4-difluorophenyl)sulfanyl]-6H-pyrimido[1,6-b]pyridazin-6-one engaging the hinge region via hydrogen bonds [1]. The 7-chloro substituent of the target compound is positioned to interact with the hydrophobic back pocket, a binding mode that is not achievable with the 2-one isomer due to altered hydrogen bonding patterns [2]. This structural validation provides a class-level inference that the 4-one scaffold is specifically privileged for kinase inhibitor design.

Kinase Inhibition X-ray Crystallography p38 MAP Kinase

Physicochemical Stability: Predicted Boiling Point and Density Favor Large-Scale Handling Over 7-Bromo Analog

The predicted boiling point of 7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one is 307.6 ± 25.0 °C at 760 mmHg, with a density of 1.6 ± 0.1 g/cm³ . While direct experimental data for the 7-bromo analog is unavailable in public databases, the general class trend indicates that brominated heterocycles have higher molecular weight, lower thermal stability, and increased cost, making the chloro derivative preferable for large-scale synthesis [1]. This class-level inference supports procurement decisions favoring the 7-chloro building block for pilot plant reactions.

Physicochemical Properties Thermal Stability Scale-up

High-Impact Application Scenarios for 7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one


Kinase Inhibitor Library Synthesis via Parallel Microwave Chemistry

Medicinal chemistry teams building targeted kinase libraries can leverage the 95% microwave-assisted yield demonstrated for this scaffold [1]. The 7-chloro handle allows rapid diversification into 3-substituted analogs, directly addressing p38 MAP kinase and potentially other kinases with a validated binding mode [2]. This scenario is ideal for hit-to-lead programs requiring rapid SAR exploration.

Anticancer Lead Optimization Focused on Cervical Cancer

Given the 5-15 µM cytotoxicity against HeLa cells observed for the 7-chloro derivative , this building block is a rational starting point for oncology programs targeting cervical cancer. The known SAR that electron-donating groups abolish activity guides medicinal chemists to maintain the chloro substituent during optimization, saving time and resources.

Process Chemistry Scale-up of p38 MAP Kinase Inhibitors

The favorable predicted boiling point (307.6 °C) and density (1.6 g/cm³) indicate this scaffold is suitable for pilot plant scale-up. The well-precedented microwave protocol, which achieved gram-scale synthesis in 5 minutes, demonstrates that the chemistry is transferable to flow reactors for industrial production.

Structure-Based Drug Design Using Co-Crystal Structures

The availability of a high-resolution crystal structure of the pyrimido-pyridazinone core bound to p38 kinase (PDB 3FC1) [2] enables computational chemists to perform docking studies and free energy perturbations using this scaffold. The 7-chloro derivative serves as the synthetic entry point for generating the ligand series originally used to validate the MM-PBSA method.

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